Woodorien

HSV-1 Antiviral Natural Product

Woodorien (CAS 155112-92-8) is a phenolic glucoside first isolated in 1993 from the fern Woodwardia orientalis. Its molecular formula is C14H18O9 (MW: 330.29 g/mol).

Molecular Formula C14H18O9
Molecular Weight 330.29 g/mol
CAS No. 155112-92-8
Cat. No. B138773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodorien
CAS155112-92-8
Synonymswoodorien
Molecular FormulaC14H18O9
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H18O9/c1-21-13(20)6-2-3-7(16)8(4-6)22-14-12(19)11(18)10(17)9(5-15)23-14/h2-4,9-12,14-19H,5H2,1H3/t9-,10-,11+,12-,14-/m1/s1
InChIKeyPXDASGXIBCEXNH-YGEZULPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Woodorien (CAS 155112-92-8): Procurement Guide for a Natural HSV-1 Inhibitor


Woodorien (CAS 155112-92-8) is a phenolic glucoside first isolated in 1993 from the fern Woodwardia orientalis [1]. Its molecular formula is C14H18O9 (MW: 330.29 g/mol) . It was identified through bioassay-guided fractionation as possessing in vitro inhibitory activity against herpes simplex virus type 1 (HSV-1) [1]. While frequently described as a 'potent' HSV-1 inhibitor in commercial listings, the primary literature reveals that specific quantitative metrics, such as an IC50 value, are not available in the public domain for this specific compound [1].

Why Woodorien Cannot Be Substituted by Other Phenolic Glucosides or Generic HSV-1 Inhibitors


The procurement of Woodorien cannot be casually substituted with a structurally similar phenolic glucoside or a more common HSV-1 inhibitor like acyclovir. As a defined, singular molecular entity, Woodorien's specific arrangement of a methyl 4-hydroxybenzoate core glycosylated with a β-D-glucose moiety at the 3-position defines its unique biological fingerprint [1]. The lack of quantitative comparative data (e.g., IC50, selectivity index) against these alternatives means its true differentiation remains an open research question rather than an established fact. Substitution would introduce an unknown variable into any experiment, as other glucosides from W. orientalis or related ferns have not demonstrated equivalent antiviral activity, and the compound's target profile is distinct from nucleoside analog drugs [2]. Therefore, any research claiming to use 'Woodorien' must utilize this specific CAS-registered compound to maintain experimental integrity, as even closely related co-isolated compounds from the same plant source did not share its top-ranked inhibitory profile against HSV-1 in the original screening [1].

Woodorien (155112-92-8): A Quantitative Evidence Guide for Procurement Decisions


Differentiation via Top-Ranked in Vitro Antiviral Activity Among Co-Isolated Compounds

Woodorien was the most potent inhibitor of HSV-1 among the six compounds (Woodorien plus five known compounds) isolated from the bioactive EtOAc-soluble fraction of Woodwardia orientalis [1]. While the original publication does not provide IC50 values for Woodorien or the other five isolated compounds, the rank-order potency is a crucial differentiator. It demonstrates that within the context of this specific plant's chemical arsenal, Woodorien is the primary contributor to the observed anti-HSV-1 effect, not a minor or non-active component [1].

HSV-1 Antiviral Natural Product Phytochemistry Virology

Comparative Solvent Extract Activity Highlights the Bioassay-Directed Isolation Path

The aqueous extract of W. orientalis rhizomes reduced the plaque-forming ability of HSV-1 and poliovirus more strongly than the methanol extract, as determined by plaque reduction assay [1]. This observation directly guided the bioassay-directed fractionation strategy, leading to the isolation of Woodorien from the more active aqueous extract [1]. This is a key process differentiator; the active compound was not equally distributed across all extract types, underscoring the importance of the specific isolation protocol.

HSV-1 Poliovirus Extract Comparison Natural Product Isolation Antiviral Screening

Compound Identity Confirmation via Rigorous Spectroscopic Characterization

The identity and structure of Woodorien were unequivocally determined using a suite of two-dimensional NMR techniques, including 1H-1H COSY, 1H-13C COSY, and HMBC [1]. This rigorous characterization provides a verifiable structural fingerprint that distinguishes Woodorien from any other compound with a similar molecular formula or UV spectrum. It establishes the analytical benchmark for confirming the identity and purity of any procured sample.

NMR Structure Elucidation Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for Woodorien (155112-92-8) Based on Verified Evidence


Natural Product Lead Discovery for Antiviral Drug Development

Woodorien is optimally suited as a validated starting point for medicinal chemistry campaigns focused on novel anti-HSV-1 agents. Its status as the most potent compound isolated from a bioactive natural extract [1] makes it a high-priority lead scaffold. Procurement is justified for structure-activity relationship (SAR) studies to define its pharmacophore, optimize potency, and improve upon its unknown selectivity and pharmacokinetic properties.

Phytochemical Reference Standard for Woodwardia orientalis Research

Given its unique and well-characterized structure via 2D NMR [1], Woodorien serves as a crucial analytical reference standard for research on Woodwardia orientalis and related fern species. It is indispensable for the chemical fingerprinting of extracts, the quantification of this specific glucoside in plant material, and the validation of new isolation protocols.

Target Identification and Mechanism of Action Studies

As a compound with confirmed in vitro anti-HSV-1 activity but an unknown mechanism of action, Woodorien is an ideal tool compound for target deconvolution studies. Researchers can use it in pull-down assays, resistance mapping, or other chemical biology approaches to identify its molecular target(s) within the HSV-1 replication cycle, thereby uncovering potentially new antiviral targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Woodorien

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.